![molecular formula C19H20ClN5O2 B12706745 N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide CAS No. 83249-50-7](/img/structure/B12706745.png)
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide is a complex organic compound with the molecular formula C₁₉H₂₀ClN₅O₂ and a molecular mass of 385.85 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which contains a chloro and cyano substituent, while the other has a diethylamino group and a hydroxyacetamide moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-cyanophenylamine, undergoes diazotization using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(diethylamino)-2-hydroxyacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: NaBH₄, H₂ with a catalyst (e.g., Pd/C).
Substitution: Nucleophiles like amines or thiols, often in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which may interact with biological macromolecules, leading to various biological effects. The chloro and cyano groups can also participate in interactions with proteins and nucleic acids, influencing cellular pathways .
類似化合物との比較
Similar Compounds
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(methylamino)phenyl]-2-hydroxyacetamide
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(ethylamino)phenyl]-2-hydroxyacetamide
- N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(dimethylamino)phenyl]-2-hydroxyacetamide
Uniqueness
N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and interaction with biological targets compared to similar compounds with different substituents .
特性
CAS番号 |
83249-50-7 |
|---|---|
分子式 |
C19H20ClN5O2 |
分子量 |
385.8 g/mol |
IUPAC名 |
N-[2-[(3-chloro-4-cyanophenyl)diazenyl]-5-(diethylamino)phenyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-25(4-2)15-7-8-17(18(10-15)22-19(27)12-26)24-23-14-6-5-13(11-21)16(20)9-14/h5-10,26H,3-4,12H2,1-2H3,(H,22,27) |
InChIキー |
BQDOGQCKDKUTMD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)C#N)Cl)NC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


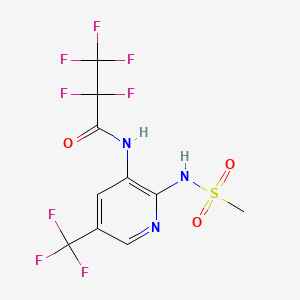
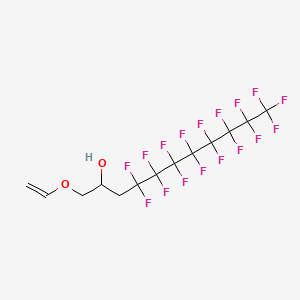

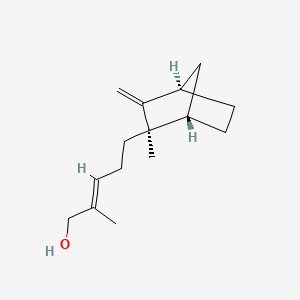
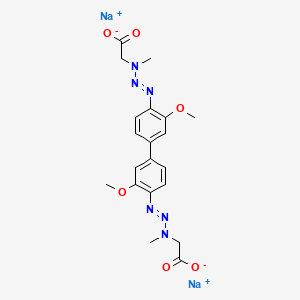
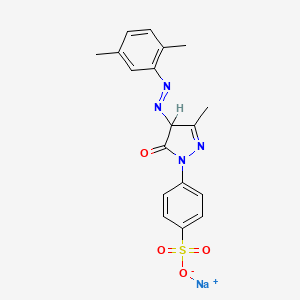
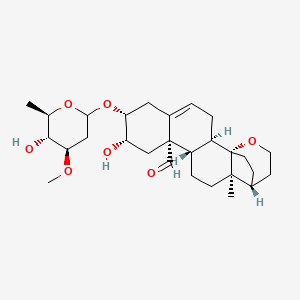
![8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12706706.png)

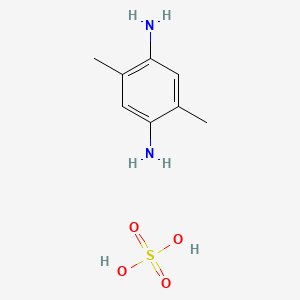

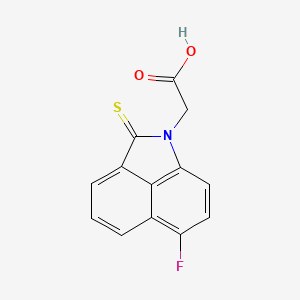
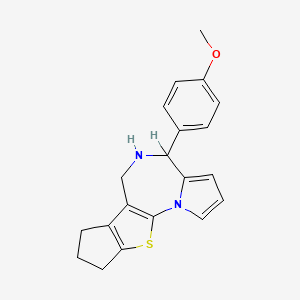
![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)
